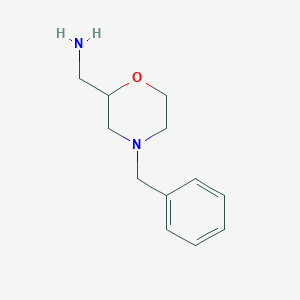

(4-Benzylmorpholin-2-yl)methanamine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-benzylmorpholin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZVBXBEDDAEFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70911876 | |

| Record name | 1-(4-Benzylmorpholin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70911876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110859-47-7 | |

| Record name | 1-(4-Benzylmorpholin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70911876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-benzylmorpholin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Benzylmorpholin-2-yl)methanamine: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic considerations for (4-Benzylmorpholin-2-yl)methanamine, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. Its unique structural features make it a valuable building block in medicinal chemistry, particularly for the synthesis of novel therapeutic agents.

Core Chemical Properties

This compound is a chiral organic compound featuring a morpholine ring N-substituted with a benzyl group and a methanamine substituent at the 2-position. The presence of both a secondary amine and a tertiary amine within the morpholine scaffold, along with the aromatic benzyl group, imparts a range of physicochemical properties relevant to its application in drug design.

Data Presentation: Summary of Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | (4-benzyl-1,4-oxazinan-2-yl)methylamine | [1] |

| CAS Number | 110859-47-7 | [1][2] |

| Molecular Formula | C₁₂H₁₈N₂O | [1][2] |

| Molecular Weight | 206.289 g/mol | [1][2] |

| Appearance | Orange liquid | [3] |

| Solubility in Water | Limited solubility | [4] |

| Storage Conditions | Room temperature, in a dark, inert atmosphere | [5] |

| SMILES | NCC1CN(CC2=CC=CC=C2)CCO1 | [1] |

| InChIKey | CKZVBXBEDDAEFE-UHFFFAOYNA-N | [1] |

Chemical Structure

The structure of this compound is characterized by a saturated six-membered morpholine ring. The nitrogen atom of the morpholine is substituted with a benzyl group, and a methanamine group is attached to the carbon at the 2-position. This substitution pattern introduces a chiral center at the C2 position of the morpholine ring, meaning the compound can exist as two enantiomers. The specific stereochemistry is crucial for its biological activity and is a key consideration in its synthesis and application.

Experimental Protocols

A representative, generalized synthetic approach could involve the following key steps:

-

Formation of a Dehydromorpholine Intermediate: This can be achieved through the cyclization of an appropriately substituted amino alcohol or through the dehydration of a morpholin-2-ol derivative.

-

Asymmetric Reduction: The resulting dehydromorpholine can undergo asymmetric hydrogenation using a chiral catalyst (e.g., a rhodium complex with a chiral phosphine ligand) to introduce the desired stereochemistry at the C2 position.

-

Introduction of the Methanamine Group: This can be accomplished through various synthetic transformations, such as the reduction of a nitrile or the amination of a suitable precursor at the 2-position.

-

Purification: The final compound would be purified using standard techniques such as column chromatography or distillation to achieve the desired level of purity.

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for the synthesis and purification of a chiral 2-substituted morpholine derivative like this compound.

Caption: Generalized workflow for the synthesis and purification of this compound.

Biological Significance and Applications

This compound and other morpholine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The morpholine scaffold is considered a "privileged" structure, as it is found in numerous biologically active compounds and approved drugs. These compounds have shown potential in the development of agents targeting the central nervous system, including treatments for neurological disorders. The structural features of this compound, such as its ability to participate in hydrogen bonding and its lipophilic character, are thought to contribute to its potential for blood-brain barrier penetration.

While specific signaling pathways for this compound have not been extensively elucidated in publicly available research, the broader class of morpholine derivatives has been investigated for its interaction with various receptors and enzymes. Further research is needed to fully understand the mechanism of action and therapeutic potential of this specific compound.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Novel Morpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in numerous approved and experimental drugs.[1][2] Its integration into bioactive molecules often confers advantageous physicochemical properties, such as enhanced aqueous solubility, metabolic stability, and improved pharmacokinetic profiles.[1][2][3] The versatility of the morpholine ring, combined with its accessibility through various synthetic methodologies, has established it as a critical building block in the design and development of novel therapeutics targeting a wide range of diseases.[1][4][5] This technical guide provides an in-depth overview of key synthetic pathways for creating novel morpholine derivatives, complete with experimental protocols, quantitative data, and workflow visualizations to aid researchers in this dynamic field.

Core Synthetic Strategies

The construction of the morpholine ring can be achieved through several strategic approaches, primarily revolving around the formation of the core heterocyclic structure from acyclic precursors or the functionalization of a pre-existing morpholine scaffold. Recent advances have focused on stereoselective methods and transition metal catalysis to access complex and highly substituted derivatives.[6]

Synthesis from 1,2-Amino Alcohols

The most prevalent and straightforward methods for morpholine synthesis utilize 1,2-amino alcohols as key starting materials.[6][7] These approaches typically involve reactions that form the two C-O and C-N bonds required to complete the six-membered ring.

A highly efficient, redox-neutral protocol involves the reaction of 1,2-amino alcohols with ethylene sulfate.[8][9] This method is noted for its simplicity, use of inexpensive reagents, and high yields.[9] The key to this methodology is the selective N-monoalkylation of the amino alcohol with ethylene sulfate, followed by an intramolecular cyclization.[9]

Another significant approach is the copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates.[7] This transformation allows for the creation of highly substituted morpholines with opportunities for further functionalization.[7]

Logical Relationship: Common Precursors to the Morpholine Core

Caption: Key precursors and pathways to the morpholine scaffold.

Table 1: Synthesis of Morpholines from 1,2-Amino Alcohols

| Starting Amino Alcohol | Reagent/Catalyst | Product | Yield (%) | Reference |

| (S)-2-amino-3-methylbutan-1-ol | 1. Ethylene sulfate, 2. t-BuOK | (S)-3-isopropylmorpholine | 95% | [9] |

| Glycinol | Cu(OTf)₂, Aldehyde, Diazomalonate | Dimethyl 2-morpholine-3,3-dicarboxylate | 85% | [7] |

| (R)-2-phenylglycinol | Ethylene sulfate, t-BuOK | (R)-3-phenylmorpholine | 98% | [9] |

| L-alaninol | Cu(OTf)₂, Benzaldehyde, Diazomalonate | Dimethyl (2S,5R)-5-methyl-2-phenylmorpholine-3,3-dicarboxylate | 71% | [7] |

Detailed Experimental Protocol: Synthesis of (S)-3-isopropylmorpholine [9]

-

Reaction Setup: To a solution of (S)-2-amino-3-methylbutan-1-ol (1.0 equiv) in a suitable solvent such as THF, add ethylene sulfate (1.1 equiv) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the intermediate sulfate ester.

-

Cyclization: Once the initial reaction is complete, add potassium tert-butoxide (t-BuOK, 2.5 equiv) to the reaction mixture. Heat the mixture to reflux (approximately 65-70 °C) for 4-6 hours to induce cyclization.

-

Workup: After cooling to room temperature, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure (S)-3-isopropylmorpholine.

Synthesis from Aziridines and Epoxides

The ring-opening of strained three-membered rings like aziridines and epoxides provides a powerful and stereocontrolled route to substituted morpholines. A recently developed strategy involves the annulative heterocoupling of aziridines and epoxides, which functions as a formal [3+3] cycloaddition. This method allows for the combinatorial synthesis of complex, highly substituted morpholine derivatives with excellent stereochemical control, as the stereochemistry of the final product is dictated by the starting materials.[10]

Experimental Workflow: Aziridine-Epoxide Heterocoupling

Caption: General workflow for morpholine synthesis via aziridine-epoxide coupling.

Table 2: Synthesis of Morpholines via Aziridine-Epoxide Coupling [10]

| Aziridine | Epoxide | Product Stereochemistry | Overall Yield (%) |

| (2R)-2-Phenyl-N-H-aziridine | (2S)-2-Phenyloxirane | (2R,3R,5S)-2,5-Diphenylmorpholine | 70% |

| (2R)-2-Benzyl-N-H-aziridine | Propylene oxide | (2R,5S)-2-Benzyl-5-methylmorpholine | 75% |

| cis-2,3-Diphenyl-N-H-aziridine | Styrene oxide | (2R,3S,5S,6R)-2,3,5-Triphenylmorpholine | 65% |

| (2S)-2-Methyl-N-H-aziridine | (2R)-2-Benzyloxirane | (2S,3R,6S)-6-Benzyl-2-methylmorpholine | 68% |

Detailed Experimental Protocol: Two-Step Synthesis of (2R,3R,5S)-2,5-Diphenylmorpholine [10]

-

Step 1: Aziridinyl Alcohol Formation: In a sealed vial, dissolve (2R)-2-phenyl-N-H-aziridine (1.0 equiv) and (2S)-2-phenyloxirane (1.2 equiv) in nitrobenzene. Heat the mixture at 120 °C for 24 hours. After cooling, purify the crude mixture directly by flash chromatography to isolate the intermediate aziridinyl alcohol.

-

Step 2: Cationic Cyclization: Dissolve the purified aziridinyl alcohol (1.0 equiv) in anhydrous dichloromethane under a nitrogen atmosphere and cool to 0 °C. Add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.5 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Workup and Purification: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to yield the final morpholine product.

Functionalization of the Morpholine Core

For creating libraries of related compounds, direct functionalization of a pre-existing morpholine derivative is often the most efficient strategy. N-Methyl-2-morpholinoethanamine is a versatile building block for this purpose, with its secondary amine serving as a nucleophilic handle for various transformations.[11]

Synthetic Pathways: Functionalization of a Morpholine Building Block

Caption: Derivatization pathways from a morpholine-containing amine.

Table 3: Functionalization of N-Methyl-2-morpholinoethanamine [11]

| Reaction Type | Reagent | Product Type | Example Yield (%) |

| N-Acylation | Acetyl chloride, Et₃N | Amide | >95% |

| N-Alkylation (Reductive Amination) | Benzaldehyde, NaBH(OAc)₃ | Tertiary Amine | >90% |

| N-Sulfonylation | Benzenesulfonyl chloride, Pyridine | Sulfonamide | >92% |

| Urea Formation | Phenyl isocyanate | Urea | >98% |

Detailed Experimental Protocol: N-Acylation to Synthesize N-methyl-N-(2-morpholinoethyl)acetamide [11]

-

Reaction Setup: Dissolve N-Methyl-2-morpholinoethanamine (1.44 g, 10 mmol, 1.0 equiv) and triethylamine (Et₃N, 1.5 equiv) in anhydrous dichloromethane (DCM, 50 mL) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add acetyl chloride (1.1 equiv) dropwise to the stirred solution over 10 minutes.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction completion by TLC.

-

Workup: Quench the reaction by adding 20 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the final amide product, which is often pure enough for subsequent use or can be further purified by chromatography if necessary.

Role in Signaling Pathways

Morpholine derivatives are prominent in drug discovery, often acting as inhibitors of key enzymes in signaling pathways, particularly protein kinases.[2] The morpholine moiety can form crucial hydrogen bonds with the hinge region of the kinase active site and improve the overall drug-like properties of the inhibitor.[2] For example, many kinase inhibitors targeting the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer, incorporate a morpholine ring.

Signaling Pathway: PI3K Inhibition by a Morpholine Derivative

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Morpholine synthesis [organic-chemistry.org]

- 9. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

(4-Benzylmorpholin-2-yl)methanamine CAS number and supplier information

CAS Number: 110859-47-7

This technical guide provides an in-depth overview of (4-Benzylmorpholin-2-yl)methanamine, a versatile building block for researchers, scientists, and drug development professionals. This document outlines its chemical properties, supplier information, a detailed experimental protocol for a closely related analog, and its relevance in medicinal chemistry.

Core Compound Data

| Property | Value | Reference |

| CAS Number | 110859-47-7 | [1] |

| IUPAC Name | (4-Benzyl-1,4-oxazinan-2-yl)methylamine | [1] |

| Molecular Formula | C₁₂H₁₈N₂O | [1] |

| Molecular Weight | 206.289 g/mol | [1] |

| Canonical SMILES | NCC1CN(CC2=CC=CC=C2)CCO1 | [1] |

| InChIKey | CKZVBXBEDDAEFE-UHFFFAOYNA-N | [1] |

Supplier Information

A variety of chemical suppliers offer this compound. The following table summarizes some of the available suppliers. Purity and available quantities should be confirmed with the respective supplier.

| Supplier | Purity | Notes |

| BLD Pharm | ≥95% | Available for online orders. |

| Santa Cruz Biotechnology | ≥95% | Offered as a biochemical for research. |

| Chem-Impex International | ≥96% | Described as an orange liquid. |

Synthesis and Experimental Protocols

Synthesis of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine [2]

This synthesis involves the hydrolysis of an acetyl-protected amine precursor.

Materials:

-

2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine

-

10% Hydrochloric acid

-

Aqueous sodium hydroxide solution

-

Chloroform

-

Water

-

Saturated aqueous sodium chloride solution

-

Magnesium sulfate

Procedure:

-

A solution of 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine (3.0 g) in 10% hydrochloric acid (50 ml) is refluxed with stirring for 4 hours.

-

The reaction mixture is then cooled and the pH is adjusted to 11 with an aqueous sodium hydroxide solution.

-

The aqueous layer is extracted with chloroform.

-

The combined organic layers are washed successively with water and a saturated aqueous sodium chloride solution.

-

The organic layer is dried over magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the final product as an oil.

Adaptation for this compound:

To synthesize this compound, the starting material would be 2-acetylaminomethyl-4-benzylmorpholine. The subsequent hydrolysis steps would remain the same. The synthesis of the acetyl-protected precursor can be achieved through various established methods for the N-alkylation and amidation of morpholine derivatives.

Applications in Medicinal Chemistry and Drug Discovery

Morpholine and its derivatives are recognized as privileged structures in medicinal chemistry due to their favorable physicochemical properties and their presence in numerous approved drugs.[3] The benzylmorpholine scaffold, in particular, is a key component in compounds targeting the central nervous system.

This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of norepinephrine reuptake inhibitors (NRIs). The antidepressant Reboxetine and its analogs feature a related 2-substituted morpholine core, highlighting the importance of this structural motif for potent and selective NRI activity.[4][5] The primary amine group of the title compound provides a reactive handle for further chemical modifications, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Logical Workflow for Synthesis

The following diagram illustrates a logical workflow for the synthesis of this compound based on the adapted protocol.

References

- 1. 1-(4-BENZYLMORPHOLIN-2-YL)METHANAMINE | CAS 110859-47-7 [matrix-fine-chemicals.com]

- 2. prepchem.com [prepchem.com]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Synthesis, enantiomeric resolution, F-18 labeling and biodistribution of reboxetine analogs: promising radioligands for imaging the norepinephrine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Renaissance of the Morpholine Scaffold: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle containing both nitrogen and oxygen, has solidified its status as a "privileged scaffold" in modern medicinal chemistry. Its inherent physicochemical properties—including metabolic stability, aqueous solubility, and the ability to engage in crucial hydrogen bonding interactions—make it a highly sought-after component in the design of novel therapeutics. This technical guide provides a comprehensive review of the therapeutic potential of morpholine-containing compounds, with a focus on their applications in oncology, neurodegenerative diseases, and infectious diseases. We delve into the quantitative analysis of their biological activities, detailed experimental protocols, and the intricate signaling pathways they modulate.

Quantitative Analysis of Biological Activity

The therapeutic efficacy of morpholine derivatives has been extensively quantified across a wide range of biological targets. The following tables summarize the in vitro activity of representative compounds, providing a comparative overview of their potency.

Anticancer Activity

Morpholine derivatives have demonstrated significant potential as anticancer agents, with many acting as potent inhibitors of the PI3K/Akt/mTOR and VEGFR-2 signaling pathways, which are frequently dysregulated in cancer.

Table 1: In Vitro Anticancer Activity of Morpholine Derivatives

| Compound ID | Target/Cell Line | IC50 (µM) | Reference |

| PI3K/mTOR Inhibitors | |||

| 4-morpholinopyrrolopyrimidine analog (Compound 9) | PI3Kα | 0.0028 | [1] |

| 4-morpholinopyrrolopyrimidine analog (Compound 46) | PI3Kα | 0.0016 | [1] |

| 4-morpholinopyrrolopyrimidine analog (Compound 48) | PI3Kα | 0.0013 | [1] |

| 4-morpholinopyrrolopyrimidine analog (Compound 9) | mTOR | >10 | [1] |

| 4-morpholinopyrrolopyrimidine analog (Compound 46) | mTOR | 0.0017 | [1] |

| 4-morpholinopyrrolopyrimidine analog (Compound 48) | mTOR | 0.0016 | [1] |

| 4-morpholinopyrrolopyrimidine analog (Compound 9) | MDA361 Cells | 2 | [1] |

| 4-morpholinopyrrolopyrimidine analog (Compound 46) | MDA361 Cells | 0.011 | [1] |

| 4-morpholinopyrrolopyrimidine analog (Compound 48) | MDA361 Cells | 0.008 | [1] |

| VEGFR-2 Inhibitors | |||

| Quinoxaline derivative (VIIa) | VEGFR-2 | 0.06083 | [2] |

| Pyrimidine derivative (91e) | VEGFR-2 | 0.61 | [3] |

| General Cytotoxicity | |||

| Morpholine Schiff Base Complex (LaL1) | MCF-7 | 6.25-100 (µg/ml) | [4] |

Neuroprotective Activity

In the realm of neurodegenerative diseases, morpholine derivatives have been primarily investigated as inhibitors of cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine.

Table 2: In Vitro Neuroprotective Activity of Morpholine Derivatives

| Compound ID | Target | IC50 (µM) | Reference |

| Cholinesterase Inhibitors | |||

| Morpholine-bearing Quinoline (11g) | AChE | 1.94 | [5] |

| Morpholine-bearing Quinoline (11g) | BuChE | 28.37 | [5] |

| Morpholine-based Chalcone (MO1) | MAO-B | 0.030 | [6][7] |

| Morpholine-based Chalcone (MO5) | AChE | 6.1 | [6][7] |

| Morpholine-based Chalcone (MO7) | MAO-A | 7.1 | [6][7] |

Antimicrobial Activity

The morpholine scaffold is also a key component in the development of novel antimicrobial agents, with derivatives showing activity against a range of bacterial and fungal pathogens.

Table 3: In Vitro Antimicrobial Activity of Morpholine Derivatives

| Compound ID | Organism | MIC (µg/mL) | Reference |

| Antibacterial Agents | |||

| Dithiocarbamate derivative (2d) | S. aureus | 78 | [8] |

| Dithiocarbamate derivative (2d) | E. coli | 70.71 | [8] |

| Antifungal Agents | |||

| Azole derivative (Compound 8) | C. albicans | >1000 | [9] |

| Azole derivative (Compound 12) | C. albicans | 500 | [9] |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of morpholine derivatives are underpinned by their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[1] Morpholine-containing compounds have been successfully designed to inhibit key kinases in this pathway, such as PI3K and mTOR, thereby halting uncontrolled cell growth.

PI3K/Akt/mTOR signaling pathway and inhibition by morpholine derivatives.

Cholinergic Neurotransmission in Neurodegenerative Diseases

In neurodegenerative conditions like Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine, leading to cognitive impairment.[10] Morpholine derivatives have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes that degrade acetylcholine, thereby increasing its availability in the synaptic cleft.[10]

Inhibition of cholinergic neurotransmission breakdown by morpholine derivatives.

Bacterial Efflux Pumps and Antimicrobial Resistance

A significant mechanism of antibiotic resistance in bacteria is the active efflux of drugs from the cell by membrane proteins known as efflux pumps.[11] Certain morpholine derivatives have been shown to act as efflux pump inhibitors (EPIs), restoring the efficacy of conventional antibiotics.[11]

Mechanism of action of morpholine-based efflux pump inhibitors.

Experimental Protocols

To ensure the reproducibility and advancement of research in this field, this section provides detailed methodologies for key experiments cited in the literature.

Synthesis of Morpholine Derivatives

General Procedure for the Synthesis of N-substituted Morpholines:

A common method for the synthesis of N-substituted morpholines involves the reaction of morpholine with an appropriate electrophile. For example, the synthesis of certain morpholine-based cholinesterase inhibitors can be achieved as follows:

-

To a solution of the starting substituted quinoline (1 mmol) in a suitable solvent such as ethanol, add potassium carbonate (2 mmol).

-

Reflux the mixture for 30 minutes.

-

Add morpholine (1.2 mmol) to the reaction mixture and continue to reflux for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.[10]

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[5]

In Vitro Biological Assays

MTT Assay for Cytotoxicity:

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the morpholine test compounds in the culture medium. After the 24-hour incubation, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well. Incubate the plate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting a dose-response curve.[1]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination:

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium.

-

Serial Dilution: Perform serial two-fold dilutions of the morpholine test compounds in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Experimental and Drug Discovery Workflows

The development of new therapeutic agents based on the morpholine scaffold follows a structured workflow, from initial design to preclinical evaluation.

A generalized workflow for the discovery of morpholine-based therapeutic agents.

Conclusion

The morpholine scaffold continues to be a cornerstone in the development of novel therapeutics across a multitude of disease areas. Its favorable physicochemical properties and synthetic tractability allow for the fine-tuning of biological activity and pharmacokinetic profiles. The quantitative data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of the next generation of morpholine-based drugs. As our understanding of the complex signaling pathways in human disease deepens, the versatility of the morpholine scaffold will undoubtedly continue to be exploited in the quest for more effective and safer medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. European Journal of Life Sciences » Submission » Screening of new morpholine dithiocarbamate derivatives bearing benzimidazole moiety for anticholinesterase potential [dergipark.org.tr]

- 9. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Characteristics of (4-Benzylmorpholin-2-yl)methanamine: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physicochemical characteristics of (4-Benzylmorpholin-2-yl)methanamine, a morpholine derivative of interest in pharmaceutical research and development. Due to its role as a key intermediate in the synthesis of biologically active compounds, understanding its properties is crucial for its application in medicinal chemistry.[1] This document collates available data on its chemical and physical properties and outlines general experimental protocols for their determination.

Core Physicochemical Data

This compound is a heterocyclic compound featuring a benzyl group attached to the nitrogen of the morpholine ring.[2][3] The structural attributes of the morpholine motif, such as its ability to form hydrogen bonds via its oxygen atom, are valuable in medicinal chemistry for imparting favorable physicochemical properties.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂O | PubChem[3][6], Amerigo Scientific[7] |

| Molecular Weight | 206.29 g/mol | PubChem[2][6], Amerigo Scientific[7] |

| Appearance | Solid (usually) | Nanjing Finechem Holding Co.,Limited[8] |

| Solubility in Water | Limited solubility | Nanjing Finechem Holding Co.,Limited[8] |

| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., ethanol, dichloromethane) | Nanjing Finechem Holding Co.,Limited[8] |

| Predicted XlogP | 0.5 | PubChemLite[3] |

| Stability | Stable under normal conditions; avoid strong oxidizing agents | Nanjing Finechem Holding Co.,Limited[8] |

| CAS Number | 110859-47-7 | Amerigo Scientific[7] |

Table 2: Physicochemical Properties of this compound Dihydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀Cl₂N₂O | MySkinRecipes[1] |

| Molecular Weight | 279.21 g/mol | MySkinRecipes[1] |

| CAS Number | 110859-49-9 | MySkinRecipes[1] |

General Experimental Protocols for Physicochemical Characterization

While specific experimental protocols for this compound are not detailed in the available literature, the following are standard methodologies for determining the key physicochemical properties of morpholine derivatives and similar organic compounds.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity. A common method for its determination is capillary melting point analysis .

-

Principle: A small, powdered sample of the crystalline solid is packed into a thin capillary tube, which is then heated in a controlled manner. The temperature range over which the solid melts is observed.

-

Apparatus: Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device), capillary tubes.

-

Procedure:

-

A small amount of the dry, powdered sample is introduced into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

Determination of Solubility

Solubility is a critical parameter for drug development, influencing absorption and bioavailability. The solubility of a compound can be determined in various solvents, including water and organic solvents.

-

Principle: A known amount of solvent is saturated with the solute at a specific temperature. The concentration of the dissolved solute in the saturated solution is then determined.

-

Apparatus: Analytical balance, thermostatically controlled shaker or water bath, filtration apparatus, and an analytical technique for quantification (e.g., HPLC, UV-Vis spectroscopy).

-

Procedure (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent in a flask.

-

The flask is sealed and agitated in a thermostatically controlled environment until equilibrium is reached (typically 24-48 hours).

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical method.

-

Determination of Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties. The octanol-water partition coefficient (Kow) is the most common.

-

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured.

-

Apparatus: Separatory funnel or vials, shaker, and an analytical technique for quantification (e.g., HPLC, UV-Vis spectroscopy).

-

Procedure (Shake-Flask Method):

-

A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.

-

The concentration of the compound in both the n-octanol and water phases is determined.

-

The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Conceptual Workflow: Synthesis of Morpholine Derivatives

Given that this compound is a key intermediate, the following diagram illustrates a generalized synthetic workflow for the preparation of morpholine derivatives, which often involves the reaction of a primary morpholine structure with various reagents to introduce desired functional groups.

Caption: A generalized workflow for the synthesis of functionalized morpholine derivatives.

This document serves as a foundational guide to the physicochemical characteristics of this compound. Further experimental investigation is required to fully characterize this compound and support its application in drug discovery and development.

References

- 1. This compound Dihydrochloride [myskinrecipes.com]

- 2. 1-(4-BENZYLMORPHOLIN-2-YL)METHANAMINE | CAS 110859-47-7 [matrix-fine-chemicals.com]

- 3. PubChemLite - this compound (C12H18N2O) [pubchemlite.lcsb.uni.lu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C12H18N2O | CID 2776360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

- 8. C-(4-Benzyl-Morpholin-2-Yl)-Methylamine: Properties, Uses, Safety Data & Supplier Information | China Chemical Manufacturer [nj-finechem.com]

Technical Guide: Spectroscopic and Synthetic Profile of (4-Benzylmorpholin-2-yl)methanamine

For: Researchers, Scientists, and Drug Development Professionals

Compound Identification

(4-Benzylmorpholin-2-yl)methanamine is a substituted morpholine derivative. The morpholine scaffold is a common feature in many biologically active compounds and pharmaceutical intermediates.

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₂H₁₈N₂O |

| Molecular Weight | 206.29 g/mol |

| CAS Number | 186293-55-0 ((S)-enantiomer)[1] |

| Appearance | Light yellow to yellow (Oil)[1] |

Spectroscopic Data

While a Certificate of Analysis for the (S)-enantiomer indicates that the ¹H NMR and Mass Spectra are "Consistent with structure" and the purity by NMR is ≥95.0%, the actual spectral data is not provided.[1] The following sections present predicted mass spectrometry data.

Mass Spectrometry (MS)

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound, providing a reference for experimental mass spectral analysis.

| Adduct | Predicted m/z |

| [M+H]⁺ | 207.14918 |

| [M+Na]⁺ | 229.13112 |

| [M-H]⁻ | 205.13462 |

| [M+NH₄]⁺ | 224.17572 |

| [M+K]⁺ | 245.10506 |

| [M+H-H₂O]⁺ | 189.13916 |

| [M+HCOO]⁻ | 251.14010 |

Data sourced from predicted values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR data, including chemical shifts (δ), multiplicities, and coupling constants (J), are not available in the public domain. Characterization of a synthesized sample would be required to establish these values.

Experimental Protocols

The following protocols are representative and have not been experimentally validated for this specific compound. They are based on general principles of organic synthesis and analytical chemistry.

Representative Synthetic Protocol

A plausible synthetic route to this compound could involve the N-benzylation of a suitable morpholine precursor followed by functional group manipulations.

Step 1: Synthesis of a 2-(hydroxymethyl)morpholine precursor. This can be achieved through various established methods for forming the morpholine ring.

Step 2: N-Benzylation.

-

Materials: 2-morpholinemethanol, Benzyl bromide, Potassium carbonate (K₂CO₃), Acetonitrile (CH₃CN).

-

Procedure: To a solution of 2-morpholinemethanol in acetonitrile, add anhydrous potassium carbonate. Stir the suspension at room temperature and add benzyl bromide dropwise. Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to yield N-benzyl-2-morpholinemethanol.

Step 3: Conversion of Hydroxyl to Azide.

-

Materials: N-benzyl-2-morpholinemethanol, Diphenylphosphoryl azide (DPPA), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃), Tetrahydrofuran (THF).

-

Procedure: Dissolve N-benzyl-2-morpholinemethanol and triphenylphosphine in anhydrous THF and cool the solution in an ice bath. Add DIAD or DEAD dropwise, followed by the addition of DPPA. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify by column chromatography to obtain 2-(azidomethyl)-4-benzylmorpholine.

Step 4: Reduction of Azide to Amine.

-

Materials: 2-(azidomethyl)-4-benzylmorpholine, Lithium aluminum hydride (LiAlH₄) or Hydrogen (H₂) with Palladium on carbon (Pd/C), Tetrahydrofuran (THF) or Ethanol (EtOH).

-

Procedure (using H₂/Pd-C): Dissolve the azide in ethanol and add a catalytic amount of 10% Pd/C. Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC). Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield this compound.

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer.

-

The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) or the residual solvent peak.

-

Data analysis would involve determining the chemical shift, integration (for ¹H NMR), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J in Hz).

Mass Spectrometry (MS):

-

Mass spectra would be obtained using an electrospray ionization (ESI) source in positive ion mode.

-

The analysis provides the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ and other adducts, which would be compared against the calculated exact mass.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general analytical workflow.

References

The Benzylmorpholine Scaffold: A Privileged Core in Modern Drug Discovery

A Comprehensive Analysis of Structure-Activity Relationships Across Diverse Therapeutic Targets

For Immediate Release

In the landscape of medicinal chemistry, the benzylmorpholine core has emerged as a versatile and privileged scaffold, demonstrating significant potential across a range of therapeutic areas. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of benzylmorpholine derivatives, with a focus on their activity as EZH2 inhibitors for oncology, norepinephrine reuptake inhibitors for neurological disorders, and novel agents against malaria. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Benzylmorpholine Derivatives as EZH2 Inhibitors

The histone methyltransferase EZH2 is a critical component of the Polycomb Repressive Complex 2 (PRC2) and has been identified as a key player in the progression of various cancers. The development of small molecule inhibitors of EZH2 is a promising strategy in oncology. A series of benzomorpholine derivatives have been synthesized and evaluated for their potential to inhibit EZH2, leading to the discovery of several potent compounds.[1]

A preliminary optimization of these derivatives led to the identification of compounds 6b , 6c , 6x , and 6y as potent EZH2 inhibitors. Notably, compound 6y demonstrated significant activity against A549 and NCI-H1975 non-small cell lung cancer cell lines with an IC50 of 1.1 µM for both.[1] Further studies revealed that 6y can reduce the expression of EZH2 in intact cells and induce cell cycle arrest at the G2/M phase.[1]

Quantitative Structure-Activity Relationship (SAR) Data for EZH2 Inhibitors

| Compound | Modification | EZH2 IC50 (nM) | A549 Cell Proliferation IC50 (µM) | NCI-H1975 Cell Proliferation IC50 (µM) |

| 6b | R = 4-pyridyl | Data not available | Data not available | Data not available |

| 6c | R = 3-pyridyl | Data not available | Data not available | Data not available |

| 6x | R = 1-methyl-1H-pyrazol-4-yl | Data not available | Data not available | Data not available |

| 6y | R = 1-(2-hydroxyethyl)-1H-pyrazol-4-yl | Data not available | 1.1 | 1.1 |

Table 1: SAR data for selected benzomorpholine-based EZH2 inhibitors. Data extracted from Feng, Q., et al. (2019).[1]

Experimental Protocols

Synthesis of Benzomorpholine Derivatives:

The synthesis of the target benzomorpholine derivatives was achieved through a multi-step process involving cyclization, Suzuki coupling, and amidation as the key steps, starting from 3-amino-5-bromo-2-hydroxybenzoic acid.[1]

EZH2 Inhibition Assay:

The enzymatic activity of EZH2 is assessed using a variety of methods, often involving the measurement of the methylation of histone H3 at lysine 27 (H3K27). A common approach is a time-resolved fluorescence energy transfer (TR-FRET) assay. This assay directly measures the binding of an inhibitor to the EZH2 complex.

Cell Proliferation Assay:

The anti-proliferative activity of the compounds is typically evaluated using a standard MTT or MTS assay in relevant cancer cell lines (e.g., A549, NCI-H1975). Cells are treated with varying concentrations of the test compounds for a specified period (e.g., 72 hours), and cell viability is measured spectrophotometrically.

EZH2 Signaling Pathway

Caption: EZH2 Signaling Pathway Inhibition by Benzylmorpholines.

Benzylmorpholine Derivatives as Norepinephrine Reuptake Inhibitors

The norepinephrine transporter (NET) is a key regulator of noradrenergic signaling in the brain, and its inhibition is a validated therapeutic strategy for treating depression and other neurological disorders. A series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, which share a core structure with benzylmorpholines, have been synthesized and evaluated as inhibitors of both serotonin and norepinephrine reuptake.[2] The stereochemistry and substitution pattern on the aryl rings were found to be critical for both potency and selectivity.[2]

Quantitative Structure-Activity Relationship (SAR) Data for Norepinephrine Reuptake Inhibitors

| Compound | Stereochemistry | R | NET Ki (nM) | SERT Ki (nM) |

| (SS)-5a | (S,S) | H | 1.8 | 0.9 |

| (RR)-5a | (R,R) | H | >1000 | 150 |

| (SS)-10 | (S,S) | 2-Cl (phenoxy) | 1.2 | 2.0 |

| (SS)-11 | (S,S) | 3-Cl (phenoxy) | 1.5 | 1.3 |

| (SS)-12 | (S,S) | 4-Cl (phenoxy) | 2.5 | 1.1 |

| (SS)-15 | (S,S) | 2-Me (phenoxy) | 2.3 | 2.8 |

| (SS)-18 | (S,S) | 2-F (phenyl) | 2.1 | 1.5 |

Table 2: SAR data for selected 2-[(phenoxy)(phenyl)methyl]morpholine derivatives. Data extracted from Fish, P. V., et al. (2008).[2]

Experimental Protocols

Synthesis of 2-[(phenoxy)(phenyl)methyl]morpholine Derivatives:

An enantioselective synthesis was employed, with a key step being a highly specific enzyme-catalyzed resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate.[2]

Norepinephrine Reuptake Inhibition Assay:

The inhibitory activity of the compounds on norepinephrine reuptake is typically determined using a cell-based assay. HEK-293 cells stably expressing the human norepinephrine transporter (hNET) are often used. The assay measures the uptake of a radiolabeled substrate, such as [³H]norepinephrine, in the presence and absence of the test compounds.

Assay Buffer Composition: 5 mM Tris base, 7.5 mM HEPES, 120 mM NaCl, 5.4 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 1 mM ascorbic acid, and 5 mM glucose (pH 7.1).[3][4]

General Procedure:

-

HEK-293 cells expressing hNET are plated in 24-well plates.[3][4]

-

Cells are pre-incubated with various concentrations of the test compound for 20 minutes at 37°C.[3][4]

-

[³H]norepinephrine is added to a final concentration of 20 nM, and the cells are incubated for an additional 5 minutes.[3][4]

-

Uptake is terminated by washing the cells with ice-cold uptake buffer.[3][4]

-

Cells are lysed, and the amount of radioactivity is quantified using a scintillation counter.[3][4]

Norepinephrine Reuptake Inhibition Workflow

Caption: Workflow for Norepinephrine Reuptake Inhibition Assay.

Benzylmorpholine Derivatives as Antimalarial Agents

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents with novel mechanisms of action. A series of aryl carboxamide and benzylamino dispiro 1,2,4,5-tetraoxane analogues, incorporating a benzylmorpholine moiety, have been designed and synthesized.[5] These compounds have demonstrated potent in vitro activity against P. falciparum.

From this series, compound N205 (10a) was identified as a lead candidate, exhibiting an in vitro IC50 as low as 0.84 nM against the 3D7 strain of P. falciparum.[5] Based on its favorable blood stability and in vitro microsomal stability, N205 was selected for further in vivo evaluation in mouse models of malaria.[5]

Quantitative Structure-Activity Relationship (SAR) Data for Antimalarial Agents

| Compound | R Group | P. falciparum (3D7) IC50 (nM) |

| 10a (N205) | Benzyl | 0.84 |

| 10b | 4-Fluorobenzyl | 1.2 |

| 10c | 4-Chlorobenzyl | 1.1 |

| 10d | 4-Methylbenzyl | 1.5 |

| 10e | 4-Methoxybenzyl | 2.3 |

| 11a | Phenyl (amide) | 3.5 |

| 11b | 4-Fluorophenyl (amide) | 2.8 |

Table 3: SAR data for selected benzylmorpholine-containing tetraoxane antimalarials. Data extracted from O'Neill, P. M., et al. (2018).[5]

Experimental Protocols

Synthesis of Benzylmorpholine 1,2,4,5-tetraoxane Analogues:

The synthesis of these compounds was achieved in a short sequence from readily available starting materials.[5]

In Vitro Antimalarial Activity Assay:

The in vitro antimalarial activity is determined against chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) strains of P. falciparum. A common method is the SYBR Green I-based fluorescence assay.

General Procedure:

-

Asynchronous cultures of P. falciparum are incubated with serial dilutions of the test compounds in 96-well plates.

-

After 72 hours of incubation, the plates are frozen to lyse the red blood cells.

-

SYBR Green I dye, which intercalates with parasite DNA, is added to each well.

-

Fluorescence is measured using a fluorescence plate reader, and the IC50 values are calculated.

Logical Relationship of Antimalarial Drug Discovery

Caption: Antimalarial Drug Discovery Workflow.

Conclusion

The benzylmorpholine scaffold has proven to be a highly fruitful starting point for the development of potent and selective modulators of diverse biological targets. The structure-activity relationships highlighted in this guide underscore the importance of stereochemistry and substituent effects in fine-tuning the pharmacological profile of these compounds. The detailed experimental protocols and pathway diagrams provided herein are intended to serve as a valuable resource for the scientific community, facilitating further research and development of novel benzylmorpholine-based therapeutics. The continued exploration of this privileged core holds significant promise for addressing unmet medical needs in oncology, neuroscience, and infectious diseases.

References

- 1. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]

- 4. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Asymmetry: A Technical Guide to the Discovery and Synthesis of Chiral Morpholine Building Blocks

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, have cemented its status as a privileged structure in drug design.[1][2] The introduction of chirality into the morpholine ring further unlocks a three-dimensional chemical space, enabling highly specific interactions with biological targets. This guide provides an in-depth exploration of the discovery and synthesis of chiral morpholine building blocks, offering a comprehensive resource for researchers in the field.

Catalytic Asymmetric Synthesis: A Powerful Approach

The development of catalytic asymmetric methods has revolutionized the synthesis of chiral morpholines, offering efficient and highly enantioselective routes from achiral starting materials.[3][4] These methods are broadly categorized into metal-catalyzed and organocatalytic transformations.

Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysts, particularly those based on rhodium and ruthenium, have proven highly effective in the asymmetric synthesis of chiral morpholines.

One prominent strategy involves the asymmetric hydrogenation of unsaturated morpholines .[3][5][6][7] This approach utilizes a chiral bisphosphine-rhodium catalyst with a large bite angle to achieve quantitative yields and excellent enantioselectivities (up to 99% ee) for a variety of 2-substituted chiral morpholines.[5][6][7]

Another powerful method is the tandem sequential one-pot hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates.[8][9][10] This process first employs a titanium catalyst for hydroamination to form a cyclic imine, which is then reduced in situ by a chiral ruthenium catalyst (Noyori-Ikariya catalyst) to yield 3-substituted morpholines with high yields and enantiomeric excesses often exceeding 95%.[8][9] Mechanistic studies have highlighted the crucial role of hydrogen-bonding interactions between the substrate and the catalyst in achieving high enantioselectivity.[8]

Organocatalytic Enantioselective Synthesis

Organocatalysis has emerged as a complementary and powerful tool for the synthesis of chiral morpholines, avoiding the use of potentially toxic and expensive heavy metals.

A notable example is the organocatalytic desymmetric double aza-Michael addition cascade .[11] This method utilizes a quinine squaramide catalyst to facilitate the asymmetric addition of an amine to an enone-tethered cyclohexadienone, affording functionalized fused morpholines in excellent yields and with high diastereo- and enantioselectivities.[11]

Furthermore, organocatalytic enantioselective chlorocycloetherification provides access to chiral 2,2-disubstituted morpholines containing a quaternary stereocenter.[12][13] Cinchona alkaloid-derived catalysts are employed to mediate the chlorocyclization of alkenol substrates, producing the desired products in high yields and enantioselectivities under mild reaction conditions.[13]

Synthesis from the Chiral Pool

The use of readily available enantiopure starting materials, often referred to as the "chiral pool," provides a straightforward and reliable method for the synthesis of complex chiral morpholines.[14]

Naturally occurring amino acids and their corresponding amino alcohols are common starting points.[15] For instance, optically pure N-allyl-β-amino alcohols can be cyclized using bromine to generate highly substituted chiral morpholines.[16] Similarly, enantiopure building blocks derived from Boc-protected serine or 1,2-propanediol can be elaborated into functionalized morpholines.[14]

Quantitative Data Summary

The following tables summarize the quantitative data for various key synthetic methodologies, allowing for a direct comparison of their efficiencies.

Table 1: Metal-Catalyzed Asymmetric Synthesis of Chiral Morpholines

| Method | Catalyst | Substrate Scope | Yield (%) | ee (%) | Reference(s) |

| Asymmetric Hydrogenation of Unsaturated Morpholines | Bisphosphine-Rhodium Complex | 2-Substituted Dehydromorpholines | >95 | up to 99 | [5][6][7] |

| Tandem Hydroamination/Asymmetric Transfer Hydrogenation | Ti-catalyst / RuCl[(S,S)-Ts-DPEN] | Aminoalkyne Substrates | Good | >95 | [8][9] |

| Iron-Catalyzed Diastereoselective Synthesis | FeCl₃·6H₂O | N-Tethered Amino Alcohols | up to 89 | up to 95 (dr) | [17] |

Table 2: Organocatalytic Enantioselective Synthesis of Chiral Morpholines

| Method | Catalyst | Substrate Scope | Yield (%) | ee (%) | Reference(s) |

| Desymmetric Double Aza-Michael Addition | Quinine Squaramide | Enone-tethered Cyclohexadienones | up to 99 | up to 99 | [11] |

| Enantioselective Chlorocycloetherification | Cinchona Alkaloid-derived Phthalazine | Alkenol Substrates | Excellent | Excellent | [12][13] |

| Chiral Phosphoric Acid-Catalyzed Aza-Benzilic Ester Rearrangement | Chiral Phosphoric Acid | Aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols | Good | Good to Excellent | [18] |

Experimental Protocols

General Protocol for Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines[7][8][9]

-

Catalyst Preparation: In a glovebox, a solution of the bisphosphine-rhodium precursor in a suitable solvent (e.g., dichloromethane) is prepared.

-

Reaction Setup: The dehydromorpholine substrate is dissolved in the same solvent in a high-pressure reactor.

-

Hydrogenation: The catalyst solution is added to the substrate solution. The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 30-50 atm).

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for the specified time (e.g., 12-24 hours). The conversion can be monitored by ¹H NMR spectroscopy.

-

Work-up and Purification: After the reaction is complete, the pressure is carefully released. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the chiral morpholine. The enantiomeric excess is determined by chiral HPLC analysis.

General Protocol for Tandem Hydroamination/Asymmetric Transfer Hydrogenation[10][11]

-

Hydroamination: In a nitrogen-filled glovebox, the titanium catalyst (e.g., 10 mol%) and the aminoalkyne substrate are dissolved in a suitable solvent (e.g., toluene) in a reaction tube. The tube is sealed and heated (e.g., 110 °C) for a specified time (e.g., 14 hours).

-

Asymmetric Transfer Hydrogenation: After cooling to room temperature, a solution of the ruthenium catalyst (e.g., 1 mol%) in DMF is added, followed by a mixture of formic acid/triethylamine (5:2). The reaction is stirred at room temperature under a nitrogen atmosphere for a specified time (e.g., 14 hours).

-

Work-up and Purification: The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with water and aqueous HCl. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Signaling Pathways and Experimental Workflows

Chiral morpholine-containing compounds have shown significant activity in various signaling pathways, making them attractive candidates for drug development. For instance, they have been investigated as mTOR kinase inhibitors, which are crucial in cell growth and proliferation pathways.[19][20]

Caption: The mTOR signaling pathway and the inhibitory action of chiral morpholine-containing drugs.

The development of chiral morpholine-based drugs follows a structured workflow, from initial synthesis to biological evaluation.

Caption: A generalized experimental workflow for the development of chiral morpholine-based drug candidates.

Conclusion

The synthesis of chiral morpholine building blocks is a dynamic and evolving field of research. The development of novel catalytic asymmetric methods continues to provide more efficient and selective routes to these valuable compounds. The ability to access a diverse range of enantiopure morpholine derivatives is crucial for the exploration of new chemical space in drug discovery and for the development of the next generation of therapeutics. This guide serves as a foundational resource for researchers aiming to harness the potential of chiral morpholines in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]

- 8. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Morpholine synthesis [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. thieme-connect.com [thieme-connect.com]

- 15. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. banglajol.info [banglajol.info]

- 17. thieme-connect.de [thieme-connect.de]

- 18. pubs.acs.org [pubs.acs.org]

- 19. 3S-3-METHYLMORPHOLINE | 350595-57-2 [chemicalbook.com]

- 20. e3s-conferences.org [e3s-conferences.org]

Methodological & Application

Application Note: Asymmetric Synthesis of 2-Substituted Morpholines via Rhodium-Catalyzed Hydrogenation

Introduction

Chiral 2-substituted morpholines are crucial structural motifs found in a wide array of pharmaceuticals and bioactive molecules. Their synthesis in an enantiomerically pure form is of significant interest to researchers in medicinal chemistry and drug development. This application note details a highly efficient and practical protocol for the asymmetric synthesis of 2-substituted morpholines through the asymmetric hydrogenation of N-acyl dehydromorpholine precursors. This method, employing a rhodium complex with a large-bite-angle bisphosphine ligand, offers high yields and excellent enantioselectivities, making it a valuable tool for accessing these important chiral heterocycles.[1][2][3][4]

The transition-metal-catalyzed asymmetric hydrogenation represents a powerful strategy for creating chiral molecules due to its high efficiency, operational simplicity, and atom economy.[1][5] This specific protocol overcomes the challenges associated with the synthesis of 2-substituted chiral morpholines, which has been historically difficult due to the congested and electron-rich nature of the dehydromorpholine substrates.[1][5] The introduction of an N-acyl directing group is a key strategy for activating the substrate towards hydrogenation.[1][5]

Key Features of the Method:

-

High Enantioselectivity: Achieves up to 99% enantiomeric excess (ee) for a variety of substrates.[1][4]

-

Excellent Yields: Products are typically obtained in quantitative yields.[1][3]

-

Broad Substrate Scope: Tolerates a range of substituents on the aromatic ring of the dehydromorpholine precursor.

-

Scalability: The reaction can be successfully performed on a gram scale.[1][3]

-

Practical Applications: The resulting chiral morpholines are valuable intermediates for the synthesis of bioactive compounds, such as potent GSK-3β inhibitors and D3 receptor agonists.[2]

Experimental Protocols

General Procedure for Asymmetric Hydrogenation

This protocol outlines the general method for the asymmetric hydrogenation of a 2-substituted-N-acyl-dehydromorpholine.

Materials:

-

2-Substituted dehydromorpholine substrate (1.0 equiv)

-

[Rh(COD)2]BF4 (1.0 mol%)

-

(R)-SKP ligand (1.1 mol%)

-

Dichloromethane (DCM), anhydrous

-

Hydrogen gas (H2)

-

Autoclave or high-pressure reactor

Procedure:

-

In a glovebox, a vial is charged with [Rh(COD)2]BF4 (1.0 mol%) and the (R)-SKP ligand (1.1 mol%).

-

Anhydrous DCM is added, and the mixture is stirred for 20 minutes to form the catalyst solution.

-

The 2-substituted dehydromorpholine substrate (1.0 equiv) is weighed into a separate vial and dissolved in anhydrous DCM.

-

The substrate solution is transferred to the catalyst solution.

-

The resulting mixture is transferred to an autoclave.

-

The autoclave is purged with hydrogen gas three times and then pressurized to 50 bar H2.

-

The reaction is stirred at 35 °C for 24 hours.

-

After releasing the pressure, the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the desired 2-substituted morpholine product.

-

The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Protocol for N-Cbz Deprotection

This protocol describes the removal of the carbobenzyloxy (Cbz) protecting group to yield the free N-H morpholine.

Materials:

-

N-Cbz-2-substituted morpholine (1.0 equiv)

-

Palladium on carbon (Pd/C, 10 wt%)

-

Methanol (MeOH)

-

Hydrogen gas (H2)

Procedure:

-

The N-Cbz-2-substituted morpholine is dissolved in methanol in a round-bottom flask.

-

10 wt% Pd/C is added to the solution.

-

The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator).

-

The reaction mixture is stirred vigorously at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

-

The filtrate is concentrated under reduced pressure to yield the deprotected 2-substituted morpholine. For instance, the deprotection of the 4-fluoro substituted product (2b) affords the free NH morpholine (3b) in 95% yield.[1]

Quantitative Data Summary

The following table summarizes the results for the asymmetric hydrogenation of various 2-substituted dehydromorpholines.

| Entry | Substrate (R group) | Product | Yield (%) | ee (%) |

| 1 | Phenyl | 2a | >99 | 92 |

| 2 | 4-Fluorophenyl | 2b | >99 | 92 |

| 3 | 4-Chlorophenyl | 2c | >99 | 93 |

| 4 | 4-Bromophenyl | 2d | >99 | 93 |

| 5 | 4-(Trifluoromethyl)phenyl | 2f | >99 | 94 |

| 6 | 4-Methoxyphenyl | 2l | >99 | 94 |

| 7 | 2-Methylphenyl | 2m | >99 | 99 |

| 8 | 2-Methoxyphenyl | 2p | >99 | 99 |

Conditions: Substrate (0.1 mmol), [Rh(COD)2]BF4 (1.0 mol%), (R)-SKP (1.1 mol%) in DCM (1 mL) under 50 bar H2 at 35 °C for 24h. Yields are for the isolated product. Enantiomeric excess was determined by HPLC.

Visualizations

Logical Relationship of Synthesis Strategies

The asymmetric synthesis of chiral morpholines can be approached by forming the key stereocenter at different stages of the synthetic sequence. The currently detailed protocol falls under the "After Cyclization" strategy.

Caption: Strategies for the asymmetric synthesis of chiral morpholines.[1][2][5]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and subsequent deprotection of 2-substituted morpholines.

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

References

- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]

Application of (4-Benzylmorpholin-2-yl)methanamine in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Benzylmorpholin-2-yl)methanamine is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, including a chiral center, a secondary amine, and a lipophilic benzyl group, make it an attractive starting point for the synthesis of diverse compound libraries with a wide range of biological activities. This document provides an overview of its applications, with a focus on its use as a key building block for the development of novel therapeutic agents, particularly in the area of anti-inflammatory drug discovery.

Key Applications in Medicinal Chemistry

The this compound scaffold is a valuable starting material for the synthesis of various biologically active molecules. Its derivatives have been explored for several therapeutic applications:

-

Anti-inflammatory Agents: Derivatives incorporating the morpholine moiety have shown potent anti-inflammatory properties by modulating key inflammatory pathways.

-

Neurological Disorders: The structural characteristics of this scaffold suggest its potential in the design of agents targeting the central nervous system.[1]

-

Enzyme Inhibitors: The morpholine ring can engage in crucial interactions within the active sites of various enzymes, leading to the development of potent and selective inhibitors.

Application Focus: Anti-inflammatory Activity

Recent research has highlighted the potential of morpholine-containing compounds as effective anti-inflammatory agents. One notable area of investigation involves the inhibition of nitric oxide (NO) production, a key mediator in the inflammatory cascade.

Quantitative Data Summary

The following table summarizes the in vitro anti-inflammatory activity of a series of morpholinopyrimidine derivatives, which share a common morpholine scaffold. The data represents the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

| Compound ID | Structure | % NO Inhibition at 10 µM |

| 1 | 2-((4-chlorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol | 45.3 ± 2.1 |

| 2 | 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(p-tolyl)methyl)phenol | 55.7 ± 3.5 |

| 3 | 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol | 68.2 ± 4.2 |

| 4 | 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol | 75.1 ± 3.8 |

As an example of the high potency that can be achieved with morpholine-containing scaffolds, the following table presents data for a series of 4-benzylaminopyrimidine-5-carboxamide derivatives as potent STAT6 inhibitors.

| Compound ID | Target | IC50 (nM) |

| YM-341619 | STAT6 | 0.70 |